molecular formula C19H22N2O3 B5312697 N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide

N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide

Cat. No. B5312697
M. Wt: 326.4 g/mol
InChI Key: ABNHWLXOUISZDM-UHFFFAOYSA-N
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Description

N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide, also known as BF-1, is a synthetic compound that belongs to the family of furan-based opioids. BF-1 has been found to have potential applications in the field of scientific research due to its unique chemical structure and pharmacological properties.

Mechanism of Action

N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide exerts its pharmacological effects by binding to the mu-opioid receptor and activating the downstream signaling pathways. This activation leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission and modulation. N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide also activates the reward system in the brain, leading to the release of dopamine, which is responsible for the euphoric effects associated with opioid use.
Biochemical and Physiological Effects:
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide has been found to have various biochemical and physiological effects, including analgesia, sedation, and respiratory depression. N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide has also been found to have potential applications in the treatment of various neurological disorders such as depression and anxiety. However, further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide.

Advantages and Limitations for Lab Experiments

N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide has several advantages for lab experiments, including its high affinity and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the receptor's function and pharmacology. However, N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide also has some limitations, including its potential for abuse and addiction, which can make it difficult to use in animal studies.

Future Directions

There are several future directions for the research and development of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide. These include the development of new analogs with improved pharmacological properties, the investigation of the potential therapeutic applications of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide in the treatment of neurological disorders, and the exploration of the potential use of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide as a tool for studying the mu-opioid receptor and its signaling pathways.
In conclusion, N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide is a synthetic compound with potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide exerts its pharmacological effects by binding to the mu-opioid receptor and activating downstream signaling pathways. N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide has several advantages for lab experiments, including its high affinity and selectivity for the mu-opioid receptor. However, further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide and to explore its potential therapeutic applications.

Synthesis Methods

N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide is synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with benzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with furan-2-carbonyl chloride. The purity of the synthesized N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide is confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide has been found to have potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide has been shown to have high affinity and selectivity for the mu-opioid receptor, which plays a crucial role in pain management and addiction. N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide has also been found to have potential applications in the treatment of various neurological disorders such as depression and anxiety.

properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18(14-20-19(23)17-7-4-12-24-17)21-10-8-16(9-11-21)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNHWLXOUISZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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